Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Description
Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a polyhydroquinoline derivative featuring a prop-2-enyl (allyl) ester group and a 4-ethoxy-3-methoxyphenyl substituent at the 4-position of the quinoline core. Its structural uniqueness lies in the combination of alkoxy substituents on the phenyl ring and the unsaturated allyl ester, which may influence reactivity, solubility, and metabolic stability compared to analogs.
Properties
IUPAC Name |
prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5/c1-7-11-31-24(28)21-15(3)26-17-13-25(4,5)14-18(27)23(17)22(21)16-9-10-19(30-8-2)20(12-16)29-6/h7,9-10,12,22,26H,1,8,11,13-14H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPHSQLEJSFFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC=C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H27NO5 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |
| InChI Key | OUAOTNJQFNULNJ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves multiple steps starting from readily available materials. Key synthetic routes include:
- Formation of the quinoline core through cyclization reactions.
- Functionalization of the phenyl ring to introduce ethoxy and methoxy groups.
- Carboxylation at the 3-position to yield the final product.
These steps often require careful control of reaction conditions such as temperature and pH to maximize yield and purity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain quinoline derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. A notable study demonstrated that similar compounds displayed effective antibacterial properties against various strains of bacteria through mechanisms that disrupt cell wall synthesis and function .
Anticancer Effects
The anticancer potential of this compound has been evaluated in several in vitro studies. The MTT assay results indicated strong cytotoxic effects against human breast cancer cell lines (MCF-7), where the compound showed a dose-dependent decrease in cell viability . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation : The compound can bind to various receptors affecting signal transduction pathways related to growth and survival.
- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Case Studies
- Study on Antimicrobial Activity : A comparative study involving several quinoline derivatives highlighted that prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl exhibited potent activity against Gram-positive bacteria compared to standard antibiotics.
- Anticancer Research : In a detailed investigation involving MCF-7 cells, the compound was found to significantly reduce cell proliferation rates at concentrations as low as 10 µM after 48 hours of exposure . The study utilized flow cytometry to analyze cell cycle distribution and confirmed an increase in apoptotic cells.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The key steps often include condensation reactions and functional group modifications to obtain the desired molecular structure. The optimization of reaction conditions is crucial for maximizing yield and purity.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions.
Case Study: Synthesis of Quinoline Derivatives
Research has shown that derivatives of this compound can be synthesized through oxidation reactions to yield quinoline derivatives with potential applications in pharmaceuticals.
Biology
The biological activities of prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate have been investigated extensively. Studies indicate potential antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its derivatives are being investigated for the development of new drugs targeting specific diseases.
Case Study: Drug Development
A notable application includes the exploration of its derivatives in treating prostate cancer through modulation of specific molecular targets . The interaction with enzymes and receptors has been studied to understand its mechanism of action.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in the chemical industry.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring at the 4-position of the quinoline core is a critical pharmacophore. Variations in substituents significantly alter electronic, steric, and hydrogen-bonding properties:
Key Observations :
- Hydroxyl vs. Alkoxy Groups : Hydroxyl substituents (e.g., 3-hydroxyphenyl) introduce hydrogen-bonding capability, which may improve solubility or target affinity compared to alkoxy groups (e.g., methoxy/ethoxy) .
- Steric Effects : Bulky substituents (e.g., 4-propoxy) or branched esters (e.g., isopropoxyethyl) may reduce metabolic clearance but hinder membrane permeability .
Ester Group Modifications
The ester moiety influences pharmacokinetics and stability:
Key Observations :
- Branched Esters : Compounds with 2-isopropoxyethyl or 2-ethoxyethyl esters exhibit improved solubility but may face challenges in cellular uptake due to larger molecular volume .
- Polarity vs. Lipophilicity : Methyl esters (e.g., DL-methyl derivatives) are more polar, which could limit membrane permeability compared to ethyl or allyl esters .
Preparation Methods
Regioselectivity in Cyclization
Rh(III) catalysts exhibit superior regiocontrol compared to Ir or Co systems, particularly for bulky substrates. For example, Rh[Cp*Cl₂]₂ directs cyclization to favor the 1,4,6,8-tetrahydroquinoline regioisomer over competing pathways.
Stability of Intermediates
The NH group in dihydroquinoline precursors is prone to oxidation or disproportionation. N-Protection with acetyl or Boc groups prior to Grignard reactions mitigates degradation. Deprotection under mild acidic conditions (e.g., HCl in dioxane) restores the free amine without disrupting the ester or aryl groups.
Functional Group Compatibility
The ethoxy and methoxy substituents are sensitive to strong acids or bases. Employing HFIP (hexafluoroisopropanol) as a solvent in Rh-catalyzed steps prevents demethylation or deethylation.
Synthetic Routes Comparison
| Method | Catalytic System | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Rh(III)-dimerization | Rh[Cp*Cl₂]₂/HFIP | 65–78 | High regioselectivity, aerobic conditions | Cost of Rh catalysts |
| Cu(II)-domino reaction | Cu(OTf)₂/CH₃CN | 58–96 | Ligand-free, broad substrate scope | Requires high temps (120°C) |
| Co(II)-amination | CoCl₂/organozinc | 62–91 | One-pot procedure, mild conditions | Limited to aryl zinc reagents |
| Mitsunobu esterification | DCC/DMAP | 80–92 | High efficiency, room temperature | Sensitivity to moisture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
